2-Ethoxy-1-pyrroline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

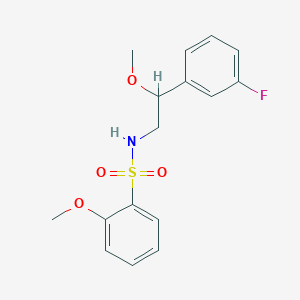

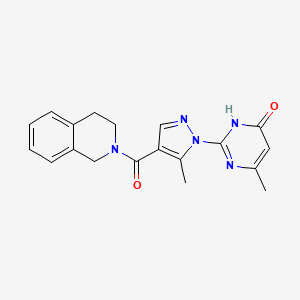

2-Ethoxy-1-pyrroline is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The IUPAC name for this compound is 5-ethoxy-3,4-dihydro-2H-pyrrole .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .

Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, are involved in various chemical reactions. These reactions often involve transition metal-catalyzed cyclizations . The location of the double bond in the pyrroline ring can influence the type of reactions that the compound undergoes .

Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 113.16 . It is typically stored in a refrigerated environment .

Aplicaciones Científicas De Investigación

Electrochromic and Ion Receptor Properties

2-Ethoxy-1-pyrroline derivatives have been studied for their electrochromic and ion receptor properties. For instance, a study on N-linked polybispyrroles based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole showed strong stability and reversible redox processes, making it suitable for applications like metal recovery and ion sensing (Mert, Demir, & Cihaner, 2013).

Synthesis of Pyrroline via Hydroimination Cyclization

The compound plays a role in the synthesis of pyrroline through hydroimination cyclization processes. A study on O-(4-methoxybenzyl) oxime ether demonstrated its use in generating pyrroline via an iminyl radical intramolecular hydroimination (Usami, Yamaguchi, Tada, & Itoh, 2018).

Role in the Synthesis of Variotin and Analogs

1-Sorboyl-2-pyrrolidone, synthesized from this compound, was used in the synthesis of variotin and its analogs, indicating its utility in organic chemistry (Ishida & Mukaiyama, 1978).

Development of Heterobifunctional Reagents

Research has also focused on developing heterobifunctional reagents like [2-[2-(2,5-dioxo-2,5-dihydropyrrol-1-yl)ethoxy]ethoxy] acetic acid, derived from compounds including this compound. These reagents have applications in bioconjugation and immunization (Frisch, Boeckler, & Schuber, 1996).

Aroma Compound in Rice and Other Foods

This compound is a key aroma compound in aromatic rice and other food products, contributing significantly to their characteristic flavors (Routray & Rayaguru, 2018).

Application in Biosynthesis Studies

It has been used in biosynthesis studies, such as those investigating 2-acetyl-1-pyrroline formation in rice, enhancing our understanding of agricultural and food science (Poonlaphdecha et al., 2016).

Direcciones Futuras

The pyrrolidine ring, present in 2-Ethoxy-1-pyrroline, is a common feature in many bioactive compounds . This suggests potential applications in the development of new drugs and therapeutic agents. Future research could explore the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

The mode of action of 2-Ethoxy-1-pyrroline is not well-understood due to the lack of specific studies on this compound. As a derivative of pyrrolidine, it may share some of the biological activities of other pyrrolidine compounds. For instance, some pyrrolidine derivatives have been found to inhibit enzymes such as sphingosine kinase 1/2 (SphK1/SphK2) . .

Biochemical Pathways

For example, some pyrrolidine derivatives have been found to affect the biosynthesis of precursors like ornithine and proline . Whether this compound has similar effects on these or other biochemical pathways remains to be determined.

Pharmacokinetics

As a small molecule with a molecular weight of 113.16 , it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, soil moisture content has been found to affect the biosynthesis of 2-acetyl-1-pyrroline, a compound related to this compound, in fragrant rice . .

Análisis Bioquímico

Biochemical Properties

2-Ethoxy-1-pyrroline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the proline metabolic pathway, such as proline dehydrogenase and pyrroline-5-carboxylate reductase. These interactions are crucial as they influence the conversion of proline to pyrroline-5-carboxylate and vice versa, impacting cellular redox balance and energy metabolism. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, modulating their activity and, consequently, the metabolic flux through the proline cycle .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation occurs through its interaction with transcription factors and signaling molecules, leading to changes in the cellular redox state and the activation of stress-responsive pathways. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux and energy production within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, including enzymes and receptors. For instance, this compound binds to the active sites of proline dehydrogenase and pyrroline-5-carboxylate reductase, inhibiting or activating these enzymes depending on the cellular context. This binding alters the conformation of the enzymes, affecting their catalytic activity and, consequently, the metabolic pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of stress-responsive genes and alterations in metabolic enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular antioxidant capacity and promoting cell survival. At higher doses, this compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis. These dose-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to proline metabolism. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are key players in the proline cycle. This interaction influences the conversion of proline to pyrroline-5-carboxylate and vice versa, affecting the overall metabolic flux and redox balance within the cell. Additionally, this compound can impact the levels of other metabolites in the proline pathway, further modulating cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments. These interactions are essential for determining the biological activity and efficacy of this compound in various cellular contexts .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization is determined by specific targeting signals and post-translational modifications that direct this compound to these compartments. In the mitochondria, this compound can interact with mitochondrial enzymes, affecting energy production and redox balance. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Propiedades

IUPAC Name |

5-ethoxy-3,4-dihydro-2H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-8-6-4-3-5-7-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDRDNIFVDEDDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2630468.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2630470.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2630473.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2630474.png)

![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)